Cas no 81477-91-0 (Diphenylmethylene-glycine benzyl ester)

Diphenylmethylene-glycine benzyl ester is a protected glycine derivative commonly employed in peptide synthesis and organic chemistry. The diphenylmethylene group serves as an effective protecting group for the amino functionality, while the benzyl ester protects the carboxyl group, ensuring selective reactivity during multi-step syntheses. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) and other applications requiring orthogonal protection strategies. Its stability under various reaction conditions and ease of deprotection make it a versatile intermediate. The product is typically used in research and pharmaceutical development, where precise control over amino acid reactivity is essential for constructing complex peptide structures.
Diphenylmethylene-glycine benzyl ester structure
81477-91-0 structure
Product Name:Diphenylmethylene-glycine benzyl ester
CAS No:81477-91-0
MF:C22H19NO2
MW:329.391765832901
MDL:MFCD08062206
CID:60342
PubChem ID:11782449
Update Time:2025-05-24

Diphenylmethylene-glycine benzyl ester Chemical and Physical Properties

Names and Identifiers

    • Diphenylmethylene-glycine benzyl ester
    • N-(Diphenylmethylene)Glycine Benzyl Ester
    • benzyl 2-(benzhydrylideneamino)acetate
    • N-(DIPHENYLMETHYLENE)-GLYCINE, PHENYLMETHYL ESTER
    • DPM-GLY-OBZL
    • N-(Diphenylmethylene) glycine benzyl ester
    • N-diphenylmethylene glycine benzyl ester
    • MFCD08062206
    • GS-4074
    • DTXSID50472536
    • Diphenylmethylene-Glycinebenzylester
    • 2-[(diphenylmethylene)amino]acetic acid benzyl ester
    • SR-01000946763-1
    • (Benzhydrylideneamino)-acetic acid benzyl ester
    • SY017492
    • AC-5709
    • benzyl 2-((diphenylmethylene)amino)acetate
    • SR-01000946763
    • AKOS005146355
    • 81477-91-0
    • Glycine, N-(diphenylmethylene)-, phenylmethyl ester
    • benzyl 2-[(diphenylmethylidene)amino]acetate
    • HMS3650C05
    • FD1100
    • A25394
    • AMY3561
    • KFNIDRLZPBRDNJ-UHFFFAOYSA-N
    • HY-W018620
    • SCHEMBL622369
    • CS-W019406
    • FT-0659420
    • J-523167
    • (benzhydrylidene-amino)-acetic acid benzyl ester
    • (Benzhydrylideneamino)acetic acid benzyl ester
    • N-(Diphenylmethylene)-glycine,phenylmethyl ester
    • DB-031320
    • N-(Diphenylmethylene)glycine Phenylmethyl Ester; (Benzhydrylideneamino)acetic Acid Benzyl Ester; Benzyl 2-((Diphenylmethylene)amino)acetate;
    • benzyl 2-(diphenylmethyleneamino)acetate;DPM-Gly-Obzl
    • MDL: MFCD08062206
    • Inchi: 1S/C22H19NO2/c24-21(25-17-18-10-4-1-5-11-18)16-23-22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2
    • InChI Key: KFNIDRLZPBRDNJ-UHFFFAOYSA-N
    • SMILES: O=C(C/N=C(\C1C=CC=CC=1)/C1C=CC=CC=1)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 329.14200
  • Monoisotopic Mass: 329.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 407
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 38.7Ų

Experimental Properties

  • Melting Point: 89-91°C
  • Boiling Point: 446.7℃ at 760 mmHg
  • PSA: 38.66000
  • LogP: 4.26740

Diphenylmethylene-glycine benzyl ester Security Information

Diphenylmethylene-glycine benzyl ester Customs Data

  • HS CODE:2925290090
  • Customs Data:

    China Customs Code:

    2925290090

    Overview:

    2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

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Diphenylmethylene-glycine benzyl ester Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Dichloromethane ;  2.5 h, rt
Reference
Synthesis of Chiral Spin-Labeled Amino Acids
Vuong, Wayne; et al, Organic Letters, 2019, 21(24), 10149-10153

Production Method 2

Reaction Conditions
1.1 Solvents: Toluene
2.1 Solvents: Dichloromethane
Reference
Solution versus Fluorous versus Solid-Phase Synthesis of 2,5-Disubstituted 1,3-Azoles: Preliminary Antibacterial Activity Studies
Sanz-Cervera, Juan F.; et al, Journal of Organic Chemistry, 2009, 74(23), 8988-8996

Production Method 3

Reaction Conditions
1.1 Solvents: Toluene ;  6 h, reflux
2.1 Solvents: Dichloromethane ;  24 h, rt
Reference
Configurationally stable propeller-like triarylphosphine and triarylphosphine oxide
Pinter, Aron; et al, Chemical Communications (Cambridge, 2007, (36), 3711-3713

Production Method 4

Reaction Conditions
1.1 Solvents: Dichloromethane ;  8 h, 20 °C
Reference
Discovery of novel hepatoselective HMG-CoA reductase inhibitors for treating hypercholesterolemia: A bench-to-bedside case study on tissue selective drug distribution
Pfefferkorn, Jeffrey A.; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(9), 2725-2731

Production Method 5

Reaction Conditions
1.1 Solvents: Dichloromethane ;  8 h, 20 °C
Reference
Preparation of a HMG-CoA Reductase Inhibitor via an Optimized Imidazole-Forming Condensation Reaction
Bowles, Daniel M.; et al, Organic Process Research & Development, 2008, 12(6), 1183-1187

Production Method 6

Reaction Conditions
1.1 Solvents: Isopropyl acetate
Reference
Convenient synthesis and isolation of 1-aminocyclopropane-1-carboxylic acid (ACC) and N-protected ACC derivatives
Allwein, Shawn P.; et al, Synlett, 2004, (14), 2489-2492

Production Method 7

Reaction Conditions
1.1 Solvents: Dichloromethane ;  15 min, rt; 24 h, rt
Reference
Oxazole cyclopeptides for chirality transfer in C3-symmetric octahedral metal complexes
Pinter, Aron; et al, European Journal of Organic Chemistry, 2008, (14), 2375-2387

Production Method 8

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  80 - 90 min, reflux; 2 h, reflux
1.2 Solvents: Diethyl ether ;  8 h, reflux
2.1 Solvents: Dichloromethane ;  24 h, rt
Reference
Configurationally stable propeller-like triarylphosphine and triarylphosphine oxide
Pinter, Aron; et al, Chemical Communications (Cambridge, 2007, (36), 3711-3713

Diphenylmethylene-glycine benzyl ester Raw materials

Diphenylmethylene-glycine benzyl ester Preparation Products

Diphenylmethylene-glycine benzyl ester Suppliers

Amadis Chemical Company Limited
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(CAS:81477-91-0)Diphenylmethylene-glycine benzyl ester
Order Number:A25394
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):362.0
Email:sales@amadischem.com

Diphenylmethylene-glycine benzyl ester Related Literature

Additional information on Diphenylmethylene-glycine benzyl ester

Chemical Profile of Diphenylmethylene-glycine benzyl ester (CAS No. 81477-91-0)

Diphenylmethylene-glycine benzyl ester, identified by the chemical identifier CAS No. 81477-91-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemical research. This compound, characterized by its diphenylmethylene and glycine benzyl ester functional groups, exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.

The molecular structure of Diphenylmethylene-glycine benzyl ester consists of a central diphenylmethylene group connected to a glycine benzyl ester moiety. This configuration imparts a high degree of flexibility and reactivity to the molecule, allowing it to participate in a wide range of chemical reactions. The presence of both aromatic and chiral centers in its structure makes it an intriguing subject for studies involving stereoselective synthesis and enantioselective catalysis.

In recent years, there has been growing interest in the applications of Diphenylmethylene-glycine benzyl ester in medicinal chemistry. Its structural features suggest potential utility as a building block for the synthesis of more complex molecules, including pharmacophores that could interact with biological targets. Researchers have been exploring its role in the development of novel therapeutic agents, particularly those aimed at modulating enzyme activity and receptor binding.

One of the most promising areas of research involving Diphenylmethylene-glycine benzyl ester is its application in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in various physiological processes, and their inhibition is often a key strategy in drug design. The diphenylmethylene group provides a suitable scaffold for designing molecules that can selectively inhibit specific proteases, thereby offering potential treatments for diseases such as cancer, inflammation, and infectious disorders.

Furthermore, the benzyl ester functionality in Diphenylmethylene-glycine benzyl ester can be hydrolyzed under specific conditions to yield free amino acids or other bioactive molecules. This reactivity has been exploited in peptide coupling reactions, where it serves as an effective protecting group for amino groups before subsequent modifications. The ability to easily introduce or remove this protecting group makes it a versatile tool in peptide synthesis and drug development.

The synthesis of Diphenylmethylene-glycine benzyl ester typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between phenacyl halides and glycine derivatives, followed by esterification with benzyl alcohol. Advances in catalytic methods have also enabled more efficient synthetic pathways, reducing the need for harsh reagents and minimizing waste generation.

In addition to its pharmaceutical applications, Diphenylmethylene-glycine benzyl ester has found utility in materials science and industrial chemistry. Its ability to form coordination complexes with transition metals has been explored for applications in catalysis and material design. These complexes can exhibit enhanced reactivity or selectivity compared to their free ligand counterparts, making them valuable in industrial processes such as polymerization or oxidation reactions.

The latest research on Diphenylmethylene-glycine benzyl ester has also delved into its potential as an agrochemical intermediate. By incorporating this compound into the synthesis of herbicides or pesticides, researchers aim to develop more effective and environmentally friendly solutions for crop protection. The structural diversity offered by its molecular framework allows for the creation of derivatives with tailored biological activities.

From a computational chemistry perspective, studies on Diphenylmethylene-glycine benzyl ester have provided valuable insights into its electronic structure and intermolecular interactions. Molecular modeling techniques have been employed to predict how this compound might interact with biological targets at the atomic level. These predictions are crucial for guiding experimental efforts and optimizing drug candidates for clinical trials.

The safety profile of Diphenylmethylene-glycine benzyl ester is another important consideration in its application across various fields. While it does not pose significant health risks under normal handling conditions, appropriate precautions must be taken to prevent exposure during synthesis or use. Standard laboratory practices, including the use of personal protective equipment (PPE) and proper ventilation, are essential to ensure safe handling.

In conclusion,Diphenylmethylene-glycine benzyl ester (CAS No. 81477-91-0) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and agrochemicals. Its unique structural features make it a valuable intermediate for synthetic chemistry, while its reactivity allows for diverse biological applications. Ongoing research continues to uncover new possibilities for this compound, reinforcing its importance as a key player in modern chemical innovation.

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Amadis Chemical Company Limited
(CAS:81477-91-0)Diphenylmethylene-glycine benzyl ester
A25394
Purity:99%
Quantity:100g
Price ($):362.0
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